molecular formula C21H22N2 B12694924 2-(p-(Diethylamino)styryl)quinoline CAS No. 76869-46-0

2-(p-(Diethylamino)styryl)quinoline

Cat. No.: B12694924
CAS No.: 76869-46-0
M. Wt: 302.4 g/mol
InChI Key: LIKKLTLONJNGJE-UKTHLTGXSA-N
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Description

2-(p-(Diethylamino)styryl)quinoline: is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a diethylamino group attached to the styryl moiety, which is further connected to the quinoline ring. The unique structure of this compound imparts it with specific chemical and biological properties that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-(Diethylamino)styryl)quinoline typically involves the condensation of 2-methylquinoline with p-(diethylamino)benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the styryl linkage. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Scientific Research Applications

Chemistry: 2-(p-(Diethylamino)styryl)quinoline is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics .

Medicine: Research has indicated that this compound exhibits trypanocidal activity, making it a potential therapeutic agent for the treatment of trypanosomiasis, a disease caused by parasitic protozoa .

Industry: In the industrial sector, the compound is used as a dye intermediate and in the production of fluorescent probes. Its ability to fluoresce under certain conditions makes it useful in various analytical applications .

Properties

CAS No.

76869-46-0

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-2-quinolin-2-ylethenyl]aniline

InChI

InChI=1S/C21H22N2/c1-3-23(4-2)20-15-10-17(11-16-20)9-13-19-14-12-18-7-5-6-8-21(18)22-19/h5-16H,3-4H2,1-2H3/b13-9+

InChI Key

LIKKLTLONJNGJE-UKTHLTGXSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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